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Compound of Interest

Compound Name: PF-562271 besylate

Cat. No.: B1684525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the off-target effects of PF-562271, a potent ATP-

competitive inhibitor of Focal Adhesion Kinase (FAK). While primarily targeting FAK and the

related Proline-rich Tyrosine Kinase 2 (Pyk2), understanding its interactions with other kinases

is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This

document provides a detailed overview of PF-562271's kinase selectivity, its impact on cellular

pathways beyond FAK signaling, and standardized protocols for evaluating its off-target profile.

Kinase Selectivity Profile of PF-562271
PF-562271 exhibits high affinity for FAK and Pyk2. However, kinase profiling studies have

revealed inhibitory activity against several other kinases, most notably Cyclin-Dependent

Kinases (CDKs). The following table summarizes the in vitro inhibitory potency of PF-562271

against its primary targets and key off-targets.
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Target Kinase IC50 (nM) Reference(s)

FAK 1.5 [1][2][3]

Pyk2 13 - 14 [1][2][3]

CDK1/Cyclin B 58 [3]

CDK2/Cyclin E 30 [3]

CDK3/Cyclin E 47 [3]

Fyn 277 [4]

Table 1: In vitro inhibitory potency (IC50) of PF-562271 against primary and off-target kinases.

Cellular Off-Target Effects
The inhibition of CDKs by PF-562271 contributes to cellular effects that are distinct from its

FAK-mediated activities. A significant off-target effect is the induction of cell cycle arrest,

primarily at the G1 phase.[1][3] This is consistent with the known roles of CDK1 and CDK2 in

cell cycle progression. The table below outlines key cellular effects observed with PF-562271

treatment in various cell lines.
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Cell Line Concentration Observed Effect Reference(s)

PC3-M (Prostate

Cancer)
3.3 µM G1 cell cycle arrest [3]

SKOV3 (Ovarian

Cancer)
Not specified

Inhibition of cell

adhesion and

migration, G1 phase

cell cycle arrest

[1]

A2780 (Ovarian

Cancer)
Not specified

Inhibition of cell

adhesion and

migration, G1 phase

cell cycle arrest

[1]

Human and Mouse T-

cells
Varied

Impaired T-cell

activation and

proliferation

[4]

Pancreatic Ductal

Adenocarcinoma

(PDA) cells

Varied
Inhibition of migration

and proliferation
[5]

Table 2: Cellular effects of PF-562271 treatment.

Signaling Pathway Visualizations
To illustrate the molecular interactions of PF-562271, the following diagrams depict its on-target

and off-target signaling pathways, as well as a generalized experimental workflow for

assessing off-target effects.
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On-target effect of PF-562271 on the FAK signaling pathway.
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CDK-Mediated Cell Cycle Progression
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Off-target effect of PF-562271 on cell cycle regulation.
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Experimental workflow for assessing off-target effects.

Experimental Protocols
The following are generalized protocols for key experiments used to characterize the off-target

effects of kinase inhibitors like PF-562271.

In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of

a compound against a panel of kinases.

Materials:

Purified recombinant kinases

Kinase-specific substrates (e.g., peptide or protein)

PF-562271 or other test compounds

ATP (Adenosine triphosphate)

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2)[3]

Detection reagents (e.g., phosphospecific antibodies, radiometric detection system)
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96-well or 384-well microplates

Procedure:

Compound Preparation: Prepare a serial dilution of PF-562271 in an appropriate solvent

(e.g., DMSO).

Reaction Setup: In a microplate, add the purified kinase and its specific substrate to the

kinase buffer.

Inhibition: Add the serially diluted PF-562271 or control vehicle to the wells.

Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific

duration (e.g., 30-60 minutes).

Termination: Stop the reaction using a suitable method (e.g., adding EDTA or a kinase

inhibitor).

Detection: Quantify the extent of substrate phosphorylation using a suitable detection

method. This could involve an ELISA-based approach with phosphospecific antibodies,

radiometric detection of incorporated 32P-ATP, or fluorescence-based methods.[3]

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess the effect of PF-562271 on cell viability

and proliferation.

Materials:

Adherent or suspension cells of interest

Complete cell culture medium
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PF-562271 or other test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)[6]

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of PF-562271 or a

vehicle control.

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) in a humidified

incubator at 37°C with 5% CO2.

MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and

incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple

formazan crystals.

Solubilization: Carefully remove the medium and add the solubilization solution to each well

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be

used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot the percentage of viability against the logarithm of the compound concentration to

determine the IC50 for cytotoxicity.
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Conclusion
While PF-562271 is a potent and selective inhibitor of FAK and Pyk2, its off-target activity,

particularly against CDKs, is a critical consideration for its preclinical and clinical development.

The G1 cell cycle arrest observed in various cancer cell lines is likely a consequence of this off-

target inhibition. A thorough understanding of these off-target effects, facilitated by the

experimental approaches outlined in this guide, is essential for accurately interpreting

experimental results, predicting potential side effects, and optimizing the therapeutic application

of PF-562271 and other kinase inhibitors. This guide provides a foundational framework for

researchers to explore the multifaceted pharmacological profile of PF-562271.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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